molecular formula C18H30N2O2 B12743484 7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- CAS No. 71673-14-8

7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl-

Cat. No.: B12743484
CAS No.: 71673-14-8
M. Wt: 306.4 g/mol
InChI Key: BLYINPNOELVVCK-CQSZACIVSA-N
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Description

7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- is a synthetic organic compound belonging to the quinolinamine family. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and various alkylating agents. Common reaction conditions may involve:

    Solvents: Ethanol, methanol, or dichloromethane

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reactions may be carried out at room temperature or under reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenated solvents and strong bases or acids

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 7-Quinolinamine derivatives are investigated for their antimicrobial, antiviral, and anticancer properties. They are often tested in vitro and in vivo to evaluate their efficacy and safety.

Medicine

In medicine, these compounds are explored as potential therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, such compounds may be used in the development of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure

    Chloroquine: An antimalarial drug with a quinoline core

    Quinacrine: Another antimalarial with a similar structure

Uniqueness

7-Quinolinamine, 1-(2-(2-ethoxyethoxy)ethyl)-1,2,3,4-tetrahydro-2,2,4-trimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyethoxyethyl group, for example, may enhance its solubility and bioavailability compared to simpler quinoline derivatives.

Properties

CAS No.

71673-14-8

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

(4R)-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinolin-7-amine

InChI

InChI=1S/C18H30N2O2/c1-5-21-10-11-22-9-8-20-17-12-15(19)6-7-16(17)14(2)13-18(20,3)4/h6-7,12,14H,5,8-11,13,19H2,1-4H3/t14-/m1/s1

InChI Key

BLYINPNOELVVCK-CQSZACIVSA-N

Isomeric SMILES

CCOCCOCCN1C2=C(C=CC(=C2)N)[C@@H](CC1(C)C)C

Canonical SMILES

CCOCCOCCN1C2=C(C=CC(=C2)N)C(CC1(C)C)C

Origin of Product

United States

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